[1,3]Thiazolo[3,2-d]tetrazole
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Overview
Description
[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired tetrazolo-thiazole ring system.
Industrial Production Methods
Industrial production methods for [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The tetrazolo-thiazole ring can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazolo-thiazole derivatives, while substitution reactions can produce a variety of substituted tetrazolo-thiazole compounds.
Scientific Research Applications
[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
252-01-7 |
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Molecular Formula |
C3H2N4S |
Molecular Weight |
126.14 g/mol |
IUPAC Name |
[1,3]thiazolo[2,3-e]tetrazole |
InChI |
InChI=1S/C3H2N4S/c1-2-8-3-4-5-6-7(1)3/h1-2H |
InChI Key |
NAKMOOWCQQCODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NN=NN21 |
Origin of Product |
United States |
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